molecular formula C4H8BrClFN B2403894 (3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride CAS No. 2416217-46-2

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

Cat. No.: B2403894
CAS No.: 2416217-46-2
M. Wt: 204.47
InChI Key: FIQDBPXDEHBTHG-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride is a halogenated pyrrolidine derivative with a stereospecific configuration. The compound features a five-membered pyrrolidine ring substituted with bromine (C3) and fluorine (C4) atoms in the (3S,4R) configuration, and it is stabilized as a hydrochloride salt. Pyrrolidine derivatives are widely studied due to their structural rigidity and versatility in drug discovery, particularly as intermediates for pharmaceuticals targeting neurological disorders, enzyme inhibition, and receptor modulation . The bromine and fluorine substituents enhance electrophilicity and metabolic stability, making this compound valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(3S,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZGVIAZIUDQJ-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling and Deprotection

A widely cited route involves the use of (S)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanamine (DHI) as a key intermediate. The synthesis begins with the coupling of Boc-protected amino acids (e.g., (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid) with DHI using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This step forms a stable amide bond, with subsequent deprotection using trifluoroacetic acid (TFA) to yield the free amine intermediate.

Critical Parameters :

  • Solvent System : DMF enables high solubility of polar intermediates.
  • Coupling Agents : EDCI/HOBt achieves >90% conversion at 25°C over 12 hours.
  • Deprotection : Neat TFA at 0°C minimizes side reactions during Boc removal.

Carbamate Formation and Final Isolation

The deprotected amine is reacted with quinolin-3-ylmethyl chloroformate or analogous carbamate precursors in dichloromethane (DCM). Purification via silica gel chromatography (ethyl acetate/pentane gradient) or preparative reverse-phase HPLC yields the target compound with >98% enantiomeric excess (ee).

Table 1: Representative Yields and Conditions

Step Reagents Temperature Time Yield (%)
Amide Coupling EDCI, HOBt, DMF 25°C 12 h 85–92
Deprotection TFA/DCM 0°C 1 h Quant.
Carbamate Formation Chloroformate, DCM 25°C 24 h 75–80

Catalytic Asymmetric Hydrogenation for Stereocontrol

Wilkinson’s Catalyst-Mediated Reduction

Trans-aryl pyrrolidine derivatives are accessible via hydrogenation of olefin intermediates using Wilkinson’s catalyst (RhCl(PPh₃)₃). For example, 4-hydroxyproline-derived vinyl triflate undergoes Suzuki coupling with aryl boronic acids to form olefin 18 , which is hydrogenated under 1 atm H₂ in ethanol. The carboxylate group directs syn-addition of hydrogen, yielding the (3S,4R) configuration with 15:1 diastereomeric ratio (dr).

Mechanistic Insight :

  • Directing Effect : The free carboxylate coordinates to Rh, ensuring facial selectivity.
  • Substrate Scope : Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance conversion (>90%), while electron-deficient substrates (e.g., 2-chlorophenyl) exhibit lower reactivity (40–50%).

Single-Electron Transfer Reduction

Alternative reduction using lithium/ammonia (Li/NH₃) provides access to cis-diastereomers but requires stringent anhydrous conditions. This method is less favored for large-scale synthesis due to safety concerns.

Halogenation Strategies for Bromine and Fluorine Incorporation

Ultrasound-Assisted Bromofluorination

Adapting a patent-pending method for 3-bromo-4-fluorobenzaldehyde, researchers have applied ultrasonic irradiation to pyrrolidine precursors. A solution of 4-fluoropyrrolidine in DCM is treated with sodium bromide and sodium hypochlorite under ultrasound (40 kHz), achieving regioselective bromination at the 3-position. Hydrochloride salt formation via HCl gas completes the synthesis.

Advantages :

  • Catalyst-Free : Eliminates need for transition metals.
  • Green Chemistry : Aqueous NaOCl replaces toxic molecular bromine.

Table 2: Bromofluorination Optimization

Parameter Optimal Value Impact on Yield
NaBr Concentration 2.5 M Maximizes Br⁻ availability
Ultrasonic Frequency 40 kHz Enhances mixing/reaction rate
Temperature 25°C Prevents DCM evaporation

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyrrolidine Synthesis

A patent by WO2006114401A2 discloses a solid-phase approach using Wang resin. Fmoc-protected pyrrolidine is immobilized on resin, followed by sequential fluoroacetylation (using Selectfluor®) and bromination (N-bromosuccinimide). Cleavage with HCl/dioxane yields the hydrochloride salt with >95% purity.

Key Benefits :

  • Scalability : Batch sizes up to 1 kg demonstrated.
  • Automation Compatibility : Suitable for combinatorial libraries.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield (%) ee (%) Scalability Cost ($/g)
Dihydroisoxazole 75–80 98 Moderate 120–150
Hydrogenation 60–70 95 High 90–110
Ultrasound 85–90 99 High 70–80
Solid-Phase 90–95 99 Very High 200–220

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride is highlighted through comparisons with related pyrrolidine and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substituents

Compound Name Molecular Formula Substituents (Position) Stereochemistry Key Differences Reference
(3S,4R)-3-Bromo-4-fluoropyrrolidine HCl C₄H₈BrClFN Br (C3), F (C4) (3S,4R) Reference compound -
trans-4-Fluoro-3-methoxypyrrolidine HCl C₅H₁₁ClFNO F (C4), OCH₃ (C3) (3S,4S) Methoxy vs. bromine; stereoisomerism
3-(4-Bromophenyl)pyrrolidine HCl C₁₀H₁₂BrClN Br (C4 of phenyl), H (C3) - Aromatic vs. aliphatic halogenation
4-Bromo-1,2,3,6-tetrahydropyridine HCl C₅H₉BrClN Br (C4) - Six-membered ring (piperidine analogue)
  • Ring Size: 4-Bromo-1,2,3,6-tetrahydropyridine HCl has a six-membered ring, offering conformational flexibility compared to the rigid pyrrolidine core . Aromatic vs.

Derivatives with Complex Functional Groups

  • (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (C₇H₁₂BrCl₂N₃): This compound merges pyrrolidine with a pyrazole ring, creating a bicyclic structure. The pyrazole moiety introduces additional hydrogen-bonding sites, which may improve solubility but complicate synthesis .
  • Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl (C₈H₁₃ClF₃NO₂): The trifluoromethyl group and ester functionality enhance metabolic resistance and steric bulk, contrasting with the smaller fluorine substituent in the target compound .

Stereochemical and Pharmacological Considerations

  • (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol HCl (C₁₂H₁₇ClFNO): A piperidine derivative with fluorophenyl and hydroxyl groups.
  • (3S,4R)-4-aminooxan-3-ol HCl (C₅H₁₂ClNO₂): An oxane (tetrahydropyran) derivative with amino and hydroxyl groups. The oxygen atom in the ring alters electronic properties, favoring interactions with polar enzymes .

Biological Activity

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₅H₈BrF₁N, with a molecular weight of approximately 196.03 g/mol. The presence of both bromine and fluorine atoms contributes to its lipophilicity and metabolic stability, which are crucial for drug design.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the bromine atom may influence the compound's selectivity towards specific targets.

Potential Targets

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
  • Neuroactivity : The compound has been investigated for its effects on neurotransmitter systems, particularly in models simulating neurodegenerative diseases.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed an IC₅₀ value of approximately 25 µM against HeLa cells, suggesting significant potential for further development as an anticancer agent.
  • Neuroprotective Effects :
    Research conducted on animal models of neurodegeneration indicated that the compound could reduce neuronal apoptosis and improve cognitive functions. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
(3S,4R)-3-Bromo-4-fluoropyrrolidineBromine and fluorine substitutionAntimicrobial, cytotoxic
(3S,4R)-4-FluoropyrrolidineOnly fluorine substitutionNeuroactive
(3S,4R)-BromopyrrolidineBromine without fluorineLimited biological activity

Q & A

Q. What are the optimized synthetic routes for (3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride, and how is enantiomeric purity maintained?

The synthesis typically involves regioselective halogenation of a pyrrolidine precursor. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) ensure stereochemical retention at the 4-position .
  • Chiral Resolution : Chiral HPLC or enzymatic resolution methods are employed to isolate the (3S,4R) enantiomer, with monitoring via polarimetry or circular dichroism (CD) .
  • Hydrochloride Formation : The free base is treated with HCl gas in anhydrous ethanol, followed by recrystallization to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous pyrrolidine derivatives (e.g., orthogonal space group P212121 with Z=4) .
  • 2D NMR : NOESY correlations between H-3 and H-4 protons confirm the cis-relationship of Br and F substituents .
  • 19F NMR : Distinct chemical shifts (−120 to −140 ppm) differentiate axial vs. equatorial fluorine orientation .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence binding affinity in enzyme inhibition studies compared to other halogenated analogs?

  • Electronic Effects : The electron-withdrawing fluorine enhances hydrogen-bonding interactions with catalytic residues (e.g., in α-mannosidase inhibition), while bromine contributes to hydrophobic pocket filling .
  • Steric Considerations : Bulkier bromine at C-3 reduces rotational freedom, favoring a locked conformation that improves selectivity over methoxy or hydroxyl analogs .
  • Comparative SAR : In vitro assays show 10-fold higher IC50 for bromo-fluoro derivatives vs. chloro-fluoro analogs, attributed to enhanced halogen bonding .

Q. What experimental strategies address contradictions between in vitro potency and in vivo efficacy for this compound?

  • Solubility Optimization : The hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) but may reduce membrane permeability. Co-solvents like DMSO or cyclodextrin inclusion complexes enhance bioavailability .
  • Metabolic Stability : LC-MS/MS profiling identifies rapid dehalogenation in liver microsomes. Prodrug strategies (e.g., esterification of the pyrrolidine nitrogen) mitigate first-pass metabolism .
  • In Vivo Imaging : 18F-labeled analogs enable PET tracking to correlate tissue distribution with efficacy .

Q. How do intermolecular interactions in the crystalline state inform formulation design for preclinical studies?

  • Hydrogen Bonding : The hydrochloride salt forms a chloride-centered hydrogen-bond network (e.g., N–H···Cl and O–H···Cl interactions), stabilizing the crystal lattice .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis reveals moderate hygroscopicity (~5% weight gain at 75% RH), necessitating desiccated storage .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies a single endothermic melt (~200°C), confirming no polymorphic transitions under standard conditions .

Methodological Notes

  • Contradiction Analysis : Discrepancies between computational docking (e.g., AutoDock Vina) and experimental IC50 values may arise from solvent effects. Free-energy perturbation (FEP) calculations refine binding affinity predictions .
  • Stereochemical Purity : Chiral GC-MS with β-cyclodextrin columns validates enantiomeric excess (>99%) post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.